1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

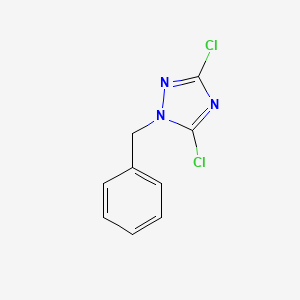

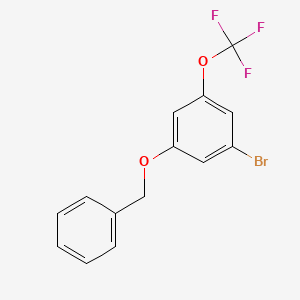

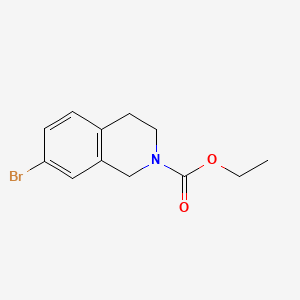

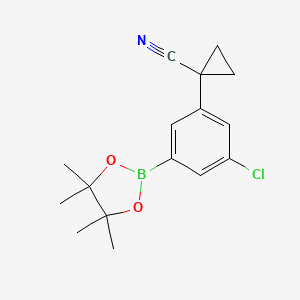

1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene, also known as α,α,α-trifluoroanisole or phenyl trifluoromethyl ether , is an organic compound with the molecular formula C7H5F3O . Its chemical structure consists of a benzene ring substituted with a trifluoromethoxy group (–OCF3) at the 5-position and a bromine atom (Br) at the 3-position. The benzyloxy group (–C6H5) is attached to the 1-position of the benzene ring .

Synthesis Analysis

1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene can be synthesized through hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene. The reaction involves replacing the chlorine atom with a bromine atom and introducing the benzyloxy group. Detailed synthetic pathways and reaction conditions are documented in relevant literature .

Molecular Structure Analysis

The compound’s molecular weight is 162.11 g/mol . Its 3D structure reveals the arrangement of atoms, with the trifluoromethoxy group extending from the benzene ring. The bromine atom and benzyloxy group contribute to its overall shape and reactivity .

Chemical Reactions Analysis

1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene can participate in various chemical reactions, including substitution, electrophilic aromatic substitution, and nucleophilic reactions. Its trifluoromethoxy group makes it an attractive substrate for diverse transformations in synthetic chemistry .

Physical And Chemical Properties Analysis

科学的研究の応用

Fluorescence-Based Materials and Techniques

Summary of the Application

Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been highlighted over the last century throughout various basic research fields and industries . They have ushered in a new era in biology and materials science .

Methods of Application or Experimental Procedures

The development of SBBFs involves the analysis of the relationship between its structure and photophysical properties both in the solution- and solid-state .

Results or Outcomes

The systematic outline of the physicochemical properties of SBBFs and representative examples of their applications provide useful context for the development of new SBBF derivatives in fluorophore-related materials science fields .

Synthesis and Properties of Trifluoromethoxy Group

Summary of the Application

The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency .

Methods of Application or Experimental Procedures

The synthesis, properties, and reactivity of the trifluoromethoxy group are studied . In an intramolecular competition on 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation next to the OCF3 substituent is favored, probably due to steric reasons .

Results or Outcomes

1-Trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .

Synthesis of Trifluoromethyl Ethers

Summary of the Application

Trifluoromethyl ethers are synthesized and studied for their unusual properties . They are finding increased utility as a substituent in bioactives .

Methods of Application or Experimental Procedures

The synthesis, properties, and reactivity of trifluoromethoxy group are studied . For example, 1-trifluoromethoxy-4-(trifluoromethyl)benzene can be used to afford 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .

Results or Outcomes

The trifluoromethoxy group is still perhaps the least well understood fluorine substituent in currency . The present review provides an overview of the synthesis, properties, and reactivity of this important substituent .

Use of Benzene Derivatives in Fragrances

Summary of the Application

Benzene derived products are well known to be pleasantly fragrant . For this reason, organic compounds containing benzene rings were classified as being “aromatic” (sweet smelling) amongst scientists in the early 19th century when a relation was established between benzene derived compounds and sweet/spicy fragrances .

Methods of Application or Experimental Procedures

Many aromatic compounds are extracted from essential oils. For example, Eugenol is extracted from essential oils of cloves .

Results or Outcomes

Eugenol releases a spicy, clove-like aroma used in perfumes. In addition, it is also used in dentistry as an analgesic .

特性

IUPAC Name |

1-bromo-3-phenylmethoxy-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O2/c15-11-6-12(8-13(7-11)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKREHXYXUPPEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682084 |

Source

|

| Record name | 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |

CAS RN |

1221658-68-9 |

Source

|

| Record name | 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)

![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/no-structure.png)

![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)